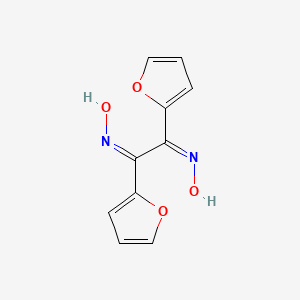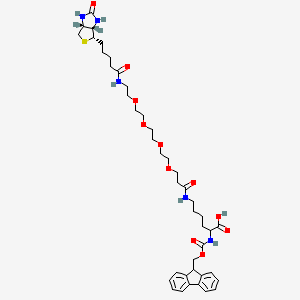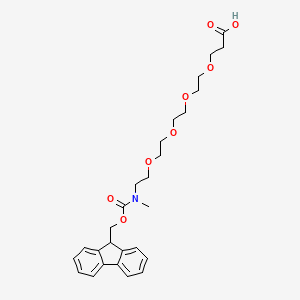
Furildioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Furildioxime, also known as α-Furil Dioxime, is primarily a chelating agent for nickel analysis . It forms a complex with nickel ions, making it a useful tool in the detection and analysis of nickel in various samples .
Mode of Action
The interaction of this compound with its target, nickel ions, involves the formation of a hydrophobic complex . This complex is formed when this compound reacts with nickel ions in the sample, allowing for the extraction and subsequent analysis of nickel .
Result of Action
The primary result of this compound’s action is the formation of a hydrophobic complex with nickel ions . This allows for the extraction and analysis of nickel in various samples, providing valuable information about the presence and concentration of nickel .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH, ligand concentration, type and volume of extraction and dispersive solvents, extraction time, and salt concentration can all impact the efficiency of nickel extraction . Therefore, these factors must be carefully controlled to ensure accurate and reliable results.
Biochemical Analysis
Biochemical Properties
Furildioxime has been shown to form complexes with certain metal ions, particularly nickel (Ni II). This property has been utilized in the development of analytical methods for nickel detection in biological samples . This compound forms a complex with nickel in an acid digestion process, which is then extracted into methylisobutylketone .
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with nickel. As a chelating agent, this compound can influence the availability of nickel ions within the cell, potentially affecting various cellular processes that involve this metal ion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form complexes with metal ions. In the case of nickel, this compound forms a complex with the ion, which can then be detected using electrothermal atomic absorption spectrometry .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time, particularly in relation to its interactions with nickel. The formation of the this compound-nickel complex is a time-dependent process, with optimal detection achieved after a certain period of time .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its ability to interact with metal ions. By forming complexes with these ions, this compound can influence their availability and thus potentially affect various metabolic processes .
Subcellular Localization
Given its ability to form complexes with metal ions, it is possible that this compound may be found in areas of the cell where these ions are present .
Preparation Methods
Furildioxime is synthesized through the oximation of furil with hydroxyammonium chloride, followed by aqueous recrystallization using MacKair’s method . The synthetic route involves the following steps:
Oximation: Furil is reacted with hydroxyammonium chloride to form this compound.
Recrystallization: The crude product is purified through aqueous recrystallization to obtain pure this compound.
In industrial production, the process is scaled up to ensure the efficient and cost-effective synthesis of this compound. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Furildioxime undergoes various chemical reactions, including:
Complexation: This compound forms complexes with metal ions such as nickel, palladium, platinum, and rhenium. These complexes are water-insoluble and can be extracted into organic solvents.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: this compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents used in these reactions include hydroxyammonium chloride for oximation and various metal salts for complexation. The major products formed from these reactions are metal-furildioxime complexes, which are used in analytical chemistry for the detection and quantification of metal ions .
Scientific Research Applications
Furildioxime has a wide range of scientific research applications, including:
Analytical Chemistry: This compound is used as a gravimetric and colorimetric reagent for the detection of metal ions such as nickel, palladium, platinum, and rhenium. It forms water-insoluble complexes that can be extracted into organic solvents, making it useful for spectrophotometric analysis.
Optical Chemical Sensors: This compound is incorporated into sol-gel matrices to create optical chemical sensors for the detection of nickel ions in aqueous solutions. These sensors are used in environmental monitoring and industrial applications.
Synthesis of Ketenimines: This compound is used in the synthesis of ketenimines and bis(ketenimines), which are important intermediates in organic synthesis.
Biological and Medical Research:
Comparison with Similar Compounds
Furildioxime is similar to other oxime-based compounds, such as dimethylglyoxime and cyclohexanone oxime. this compound is unique in its ability to form stable complexes with a wide range of metal ions, including nickel, palladium, platinum, and rhenium . This makes it a versatile reagent for analytical chemistry applications.
Similar Compounds
Dimethylglyoxime: Used for the detection of nickel and palladium.
Cyclohexanone Oxime: Used in the synthesis of caprolactam, a precursor to nylon.
Benzoin Oxime: Used as a reagent for the detection of copper and other metal ions.
This compound’s unique ability to form stable complexes with multiple metal ions sets it apart from these similar compounds, making it a valuable tool in analytical chemistry and scientific research.
Properties
CAS No. |
522-27-0 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
N-[1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine |
InChI |
InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H |
InChI Key |
RBOZTFPIXJBLPK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |
Isomeric SMILES |
C1=COC(=C1)/C(=N\O)/C(=N\O)/C2=CC=CO2 |
Canonical SMILES |
C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 |
Appearance |
Solid powder |
physical_description |
White powder; [Acros Organics MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Furildioxime; NSC 5055; NSC-5055; NSC5055 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















